molecular formula C21H23N3O2 B4663523 2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B4663523
M. Wt: 349.4 g/mol
InChI Key: NWVFDMKYCLQRSX-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery research. This molecule is designed around the indole nucleus, a privileged scaffold in pharmacology known to bind with high affinity to multiple receptors . The indole moiety is a key structural component of essential biological molecules, including the neurotransmitter serotonin, and is frequently investigated for its potent antidepressant potential . The integration of a 4-arylpiperazine subunit further enhances the compound's research value as a potential modulator of neuroreceptor activity. The primary research applications of this compound are focused on investigating the pathophysiology of mood disorders and exploring novel therapeutic mechanisms. Researchers utilize such indole-based derivatives to study interactions with serotoninergic targets, including the serotonin transporter (SERT) and 5-HT receptors, which are critical in regulating mood, cognition, and anxiety . The molecular architecture of this compound suggests potential for use as a key intermediate in the synthesis of more complex chemical entities or as a pharmacological tool compound for in vitro binding and functional assays to elucidate new pathways in antidepressant drug development . This product is intended for research and analysis in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-18-8-6-17(7-9-18)23-10-12-24(13-11-23)21(25)14-16-15-22-20-5-3-2-4-19(16)20/h2-9,15,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVFDMKYCLQRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The indole core is then coupled with the piperazine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole core can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole core is known to interact with various biological targets, while the piperazine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural Variations and Receptor Affinity

The compound’s activity is influenced by two key regions:

  • Indole substituents: Sulfonyl or halogen groups at the N1 position (e.g., 4-iodophenylsulfonyl in ) enhance 5-HT6 receptor binding. For example, compound 3g (1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone) exhibits a pKi of 7.73 . In contrast, the target compound lacks sulfonyl groups, which may reduce receptor affinity but improve metabolic stability.
  • Piperazine substituents : The 4-methoxyphenyl group provides moderate electron density compared to bulkier or halogenated analogs. Compound 4j (naphthalen-1-ylsulfonyl indole with 2-methoxyphenylpiperazine) demonstrates high 5-HT6 antagonism (IC50 = 32 nM) , suggesting bulky substituents enhance potency.
Table 1: Key Structural and Pharmacological Comparisons
Compound Name Indole Substituent Piperazine Substituent Receptor Affinity (pKi) Functional Activity (IC50) Evidence Source
Target Compound H 4-Methoxyphenyl Not reported Not reported -
3g (4-Iodophenylsulfonyl indole) 4-Iodophenylsulfonyl 2-Methoxyphenyl 7.73 Not reported
4j (Naphthalen-1-ylsulfonyl indole) Naphthalen-1-ylsulfonyl 2-Methoxyphenyl 7.83 32 nM (IC50)
7n (Tetrazole-thio derivative) 4-Nitrophenyltetrazole 4-Methoxyphenylsulfonyl Not reported Antiproliferative activity

Physicochemical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 7f ) exhibit higher melting points (165–167°C) compared to the target compound’s likely lower range due to its methoxy group .
  • Solubility : The 4-methoxyphenyl group may enhance aqueous solubility relative to halogenated analogs (e.g., 4-bromophenyl in 7j ) .

Pharmacological Profile (Inferred from Analogs)

  • 5-HT6 Receptor Antagonism: Structural analogs with sulfonyl groups show nanomolar antagonism (e.g., 4j at 32 nM) . The target compound’s lack of sulfonation may reduce potency but mitigate off-target effects.
  • Antiproliferative Activity: Tetrazole-thio derivatives (e.g., 7n) exhibit activity against cancer cell lines, suggesting the ethanone scaffold’s versatility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions (e.g., using 4-(4-methoxyphenyl)piperazine as a starting material) .
  • Step 2 : Acylation or alkylation at the piperazine nitrogen using activated indole derivatives (e.g., indole-3-carbonyl chloride) under anhydrous conditions .
  • Optimization : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust solvent polarity (e.g., DMF for solubility) or catalyst loading (e.g., triethylamine for acylation) .

Q. Which spectroscopic techniques are critical for structural validation of this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include:
  • Piperazine protons at δ 2.5–3.5 ppm (multiplet) .
  • Indole NH proton at δ ~10–12 ppm (broad singlet) .
  • Methoxyphenyl OCH3 at δ 3.8 ppm (singlet) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 406.2 (calculated for C21H22N3O2) .
  • IR : C=O stretch at ~1680–1700 cm⁻¹ and NH stretch at ~3300 cm⁻¹ .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solutions) and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm for indole) .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What computational strategies are effective for predicting receptor-ligand interactions of this compound, given its dual indole-piperazine pharmacophores?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors. Prioritize piperazine interactions with polar residues (e.g., Asp3.32 in 5-HT2A) and indole stacking with hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :

  • Case Study : If a 4-chlorophenyl analog shows higher potency than 4-methoxyphenyl (unexpected due to electron-withdrawing vs. donating groups):
  • Hypothesis : Chlorine may enhance hydrophobic interactions or alter π-π stacking .
  • Validation : Synthesize intermediate derivatives (e.g., 4-fluorophenyl) and compare binding affinities via radioligand assays .

Q. What experimental designs are recommended to evaluate the compound’s selectivity for GPCRs versus kinase targets?

  • Methodological Answer :

  • Panel Screening : Use Eurofins CEREP or similar platforms to test activity against 50+ GPCRs (e.g., 5-HT1A, D2) and kinases (e.g., MAPK, EGFR) .
  • Functional Assays : For GPCRs, measure cAMP (Gi-coupled) or calcium flux (Gq-coupled); for kinases, use ADP-Glo™ assays .

Data Contradiction Analysis

Q. Why might in vitro potency data (IC50) fail to correlate with in vivo efficacy in rodent models?

  • Methodological Answer :

  • Key Factors :
  • Metabolic Stability : Check CYP450 metabolism (e.g., liver microsomes) for rapid clearance .
  • Blood-Brain Barrier Penetration : Calculate logP (predicted ~3.5) and use PAMPA-BBB assays; low permeability (Pe < 2.0 × 10⁻⁶ cm/s) may limit CNS activity .

Key Research Challenges

  • Synthetic Yield Variability : Optimize protecting groups for indole NH (e.g., Boc protection) to prevent side reactions .
  • Off-Target Effects : Use CRISPR-edited cell lines (e.g., β-arrestin KO) to isolate GPCR signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

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